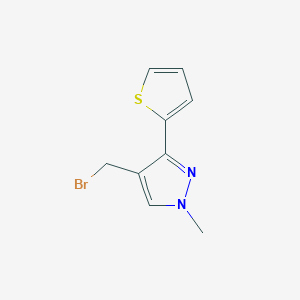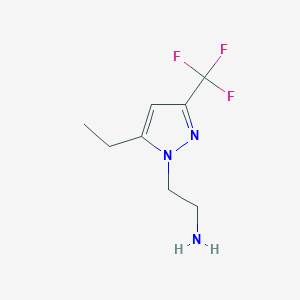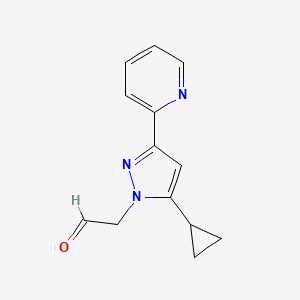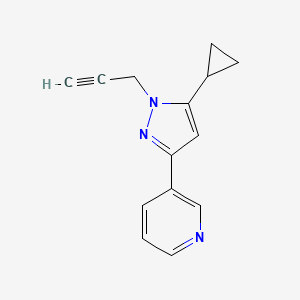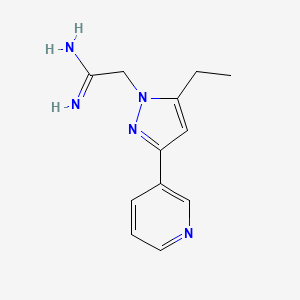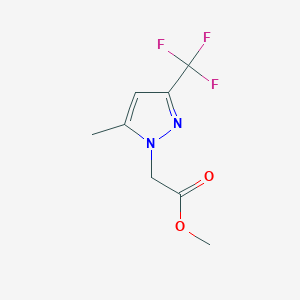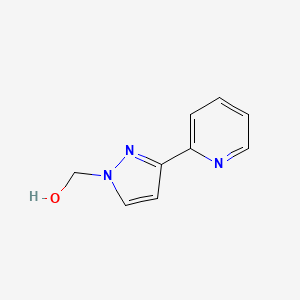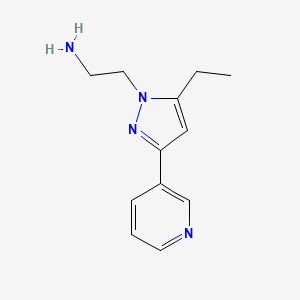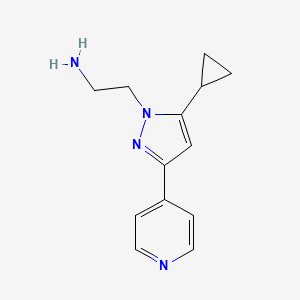
3-((3-(tiofeno-3-il)-1H-pirazol-1-il)metil)piperidina
Descripción general
Descripción
The compound “3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic molecule that contains a thiophene ring, a pyrazole ring, and a piperidine ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For instance, Sharkawy et al. synthesized a series of thiophene incorporating pyrazolone moieties via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .Molecular Structure Analysis
The molecular structure of “3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is complex due to the presence of multiple rings. The thiophene ring contains a sulfur atom at the 1 position . The pyrazole ring is adjacent to the thiophene ring and is connected to the piperidine ring through a methylene bridge .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Química Medicinal: Propiedades Anticancerígenas
Los derivados del tiofeno se han estudiado ampliamente por sus propiedades anticancerígenas . La incorporación de un anillo de tiofeno en moléculas farmacológicamente activas puede mejorar su eficacia contra ciertos tipos de células cancerosas. El grupo pirazol, que a menudo se encuentra en los medicamentos anticancerosos, puede interactuar con varios objetivos biológicos, inhibiendo potencialmente el crecimiento y la proliferación de las células cancerosas. La investigación sobre las aplicaciones anticancerígenas específicas de "3-((3-(tiofeno-3-il)-1H-pirazol-1-il)metil)piperidina" podría conducir al desarrollo de nuevas terapias oncológicas.
Neurofarmacología: Modulación de los Sistemas de Neurotransmisores
Se sabe que los compuestos que contienen anillos de piperidina afectan los sistemas de neurotransmisores, lo que podría ser beneficioso para tratar trastornos neurológicos . La estructura única de este compuesto puede influir en la actividad de los neurotransmisores como la dopamina y la serotonina, ofreciendo posibles aplicaciones en el tratamiento de afecciones como la depresión, la ansiedad y la enfermedad de Parkinson.
Ciencia de los Materiales: Semiconductores Orgánicos
El tiofeno es un componente clave en el desarrollo de semiconductores orgánicos . Su capacidad para conducir la electricidad lo convierte en un elemento valioso en la creación de transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED). El compuesto específico en cuestión podría explorarse por sus propiedades electrónicas y su posible uso en dispositivos electrónicos avanzados.
Investigación Antimicrobiana: Desarrollo de Nuevos Antibióticos
Las propiedades antimicrobianas de los derivados del tiofeno los convierten en candidatos para el desarrollo de nuevos antibióticos . Con el aumento de la resistencia a los antibióticos, la síntesis de nuevos compuestos que puedan combatir las cepas resistentes de bacterias es crucial. La combinación de tiofeno y pirazol en "this compound" podría ofrecer una nueva vía para la investigación de antibióticos.
Aplicaciones Antiinflamatorias: Fármacos Antiinflamatorios No Esteroideos (AINE)
Los derivados del tiofeno también son conocidos por sus efectos antiinflamatorios y se utilizan en los AINE . Las características estructurales de este compuesto podrían optimizarse para desarrollar nuevos medicamentos antiinflamatorios con menos efectos secundarios y una eficacia mejorada.
Inhibición de la Corrosión: Protección de los Metales
En aplicaciones industriales, los derivados del tiofeno sirven como inhibidores de la corrosión . Forman una capa protectora sobre los metales, evitando el daño oxidativo. El compuesto "this compound" podría investigarse por su eficacia en la protección de la maquinaria e infraestructura industriales contra la corrosión.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiophene and pyrazole derivatives, have been reported to exhibit a wide range of therapeutic properties . They are known to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, including binding to active sites, modulating protein function, or altering cellular pathways .
Biochemical Pathways
Related compounds such as thiophene and pyrazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Similar compounds are known to exhibit a range of pharmacokinetic properties, influenced by factors such as molecular structure, solubility, and stability .
Result of Action
Related compounds have been reported to exhibit a variety of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Action Environment
The action of 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and interaction with its targets .
Análisis Bioquímico
Biochemical Properties
3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins such as kinases and receptors can modulate signaling pathways, leading to potential therapeutic effects . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes or receptors, altering their activity and function.
Cellular Effects
The effects of 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . Additionally, it influences cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth . The compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their functions . For example, the compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular responses. These molecular interactions are critical for the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and effects of 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine over time have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained induction of apoptosis in cancer cells . These temporal effects are essential for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
In animal models, the effects of 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine vary with dosage. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can have different biological activities and can be further processed by conjugation reactions, such as glucuronidation and sulfation . The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine within cells and tissues involve several mechanisms. The compound can be transported across cell membranes by passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its distribution to various tissues . The compound’s localization and accumulation in specific tissues are important for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action.
Propiedades
IUPAC Name |
3-[(3-thiophen-3-ylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-11(8-14-5-1)9-16-6-3-13(15-16)12-4-7-17-10-12/h3-4,6-7,10-11,14H,1-2,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWYFRBQVHIEAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



